Oral Bioavailability and Estrone Conversion Reduction: A Pharmacokinetic Comparison
The 17β-decanoate ester is associated with reduced first-pass conversion to estrone, a pharmacokinetic advantage observed in clinical studies of estradiol decanoate. In a randomized, single-blind comparative study of ovariectomized women (n=9), oral administration of estradiol decanoate (1.0 mg) resulted in a significantly lower estrone/estradiol ratio compared to micronized estradiol (2.0 mg). Specifically, the estrone/17β-estradiol serum concentration ratio remained essentially unchanged from baseline (~2.6) after estradiol decanoate intake, whereas micronized estradiol produced a 2–3-fold increase in this ratio at Cmax [1]. This indicates that the decanoate ester largely bypasses the extensive intestinal and hepatic first-pass metabolism that converts oral estradiol predominantly to estrone [1]. Additionally, the fat-soluble analog achieved higher peak serum concentrations of 17β-estradiol relative to the dose administered, while maintaining a similar AUC to micronized estradiol [1].
| Evidence Dimension | Estrone/17β-Estradiol Serum Concentration Ratio at Cmax |
|---|---|
| Target Compound Data | Unchanged from baseline (~2.6) after estradiol decanoate (1.0 mg oral) |
| Comparator Or Baseline | Micronized 17β-estradiol (2.0 mg oral): 2–3-fold increase above baseline (~2.6) at Cmax |
| Quantified Difference | Target: ratio unchanged; Comparator: 2–3-fold increase |
| Conditions | Single-blind, randomized crossover study; ovariectomized women (n=9); oral administration |
Why This Matters
Reduced estrone conversion indicates enhanced metabolic stability of the esterified 17β-hydroxy group, a critical attribute for oral estrogen delivery that minimizes formation of the weaker estrogen estrone and maintains more predictable estradiol exposure.
- [1] Schubert W, Cullberg G, et al. Pharmacokinetic evaluation of oral 17 beta-oestradiol and two different fat soluble analogues in ovariectomized women. Eur J Clin Pharmacol. 1993;44(6):563–568. View Source
